molecular formula C17H18N2O3S B7831557 ethyl 4-(4-methyl-1-oxo[1]benzothieno[2,3-d]pyridazin-2(1H)-yl)butanoate

ethyl 4-(4-methyl-1-oxo[1]benzothieno[2,3-d]pyridazin-2(1H)-yl)butanoate

Cat. No.: B7831557
M. Wt: 330.4 g/mol
InChI Key: XBPILLLBQWRLGF-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methyl-1-oxo[1]benzothieno[2,3-d]pyridazin-2(1H)-yl)butanoate is a compound with intriguing structural features that span various applications in organic chemistry and medicinal chemistry. Its unique fused heterocyclic framework includes a benzothieno[2,3-d]pyridazine core, which provides distinct chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-methyl-1-oxo[1]benzothieno[2,3-d]pyridazin-2(1H)-yl)butanoate often involves multi-step organic synthesis methods. One common route might involve starting with a benzothiophene derivative, undergoing nitration, reduction, and subsequent cyclization to form the benzothieno[2,3-d]pyridazine core. From there, esterification or other appropriate modifications would yield the final ethyl ester product.

Industrial Production Methods

Industrial-scale production of this compound could involve the optimization of reaction conditions such as temperature, pressure, solvent selection, and catalyst usage to increase yield and purity. This would typically require high-efficiency equipment, including automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methyl-1-oxo[1]benzothieno[2,3-d]pyridazin-2(1H)-yl)butanoate can undergo several types of chemical reactions, such as:

  • Oxidation: : Using agents like m-chloroperoxybenzoic acid (m-CPBA) to modify the sulfur within the benzothiophene ring.

  • Reduction: : Employing reagents like lithium aluminium hydride (LiAlH4) for reduction of the ketone group.

  • Substitution: : Possible nucleophilic substitutions on the pyridazine ring.

Common Reagents and Conditions

These reactions often use a variety of reagents and conditions:

  • Oxidation: m-CPBA, at room temperature or under mild heating.

  • Reduction: LiAlH4, typically in dry ether, at low temperatures.

  • Substitution: Nucleophiles such as amines, under reflux conditions in an appropriate solvent.

Major Products Formed

Products from these reactions vary based on the reaction type. For example, oxidation might yield sulfoxides or sulfones, reduction could yield alcohols, and substitutions can introduce various functional groups on the core structure.

Scientific Research Applications

Chemistry

In organic chemistry, ethyl 4-(4-methyl-1-oxo[1]benzothieno[2,3-d]pyridazin-2(1H)-yl)butanoate serves as a building block for synthesizing complex molecules and studying reaction mechanisms.

Biology

Its heterocyclic core structure makes it a candidate for exploring interactions with biological macromolecules, such as proteins and enzymes, potentially leading to the development of inhibitors or activators.

Medicine

Due to its structural features, this compound might exhibit bioactivity that could be leveraged in drug discovery, especially for targeting specific enzymes or receptors involved in diseases.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of more complex compounds used in pharmaceuticals or agrochemicals.

Mechanism of Action

Mechanism

The exact mechanism by which ethyl 4-(4-methyl-1-oxo[1]benzothieno[2,3-d]pyridazin-2(1H)-yl)butanoate exerts its effects would depend on its biological target. Typically, it could interact with molecular targets like enzymes by binding to active sites or allosteric sites, thereby modulating their activity.

Molecular Targets and Pathways

Potential molecular targets include kinases, receptors, or other proteins involved in cellular signaling pathways. The pathways affected would depend on the specific biological activity of the compound.

Comparison with Similar Compounds

Compared to other similar benzothieno[2,3-d]pyridazine derivatives, ethyl 4-(4-methyl-1-oxo[1]benzothieno[2,3-d]pyridazin-2(1H)-yl)butanoate might offer unique reactivity or bioactivity. Similar compounds might include:

  • 4-(4-methyl-1-oxo[1]benzothieno[2,3-d]pyridazin-2(1H)-yl)butanoic acid

  • Ethyl 4-(benzothieno[2,3-d]pyridazin-2-yl)butanoate

List of Similar Compounds

  • Benzothieno[2,3-d]pyridazine derivatives with various substitutions

Properties

IUPAC Name

ethyl 4-(4-methyl-1-oxo-[1]benzothiolo[2,3-d]pyridazin-2-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-3-22-14(20)9-6-10-19-17(21)15-12-7-4-5-8-13(12)23-16(15)11(2)18-19/h4-5,7-8H,3,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPILLLBQWRLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C(=O)C2=C(C(=N1)C)SC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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